molecular formula C17H11NO B11865531 2-Phenylfuro[2,3-C]quinoline

2-Phenylfuro[2,3-C]quinoline

Cat. No.: B11865531
M. Wt: 245.27 g/mol
InChI Key: DNAACRXMZYLZOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenylfuro[2,3-C]quinoline is a heterocyclic compound that features a fused ring system consisting of a furan ring and a quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylfuro[2,3-C]quinoline typically involves the cyclization of appropriate precursors. One common method is the Rap–Stoermer reaction, which involves the reaction of 3-acetyl-6-chloro-4-phenyl-1H-quinolin-2-one with α-halocarbonyl compounds such as chloroacetophenone, ethyl chloroacetate, and chloroacetamide . This reaction can be carried out under conventional heating or microwave irradiation to enhance yield and reduce reaction time.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalytic systems to improve efficiency and yield. The choice of solvents, temperature control, and purification methods are crucial factors in scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Phenylfuro[2,3-C]quinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the functional groups present on the quinoline ring.

Properties

Molecular Formula

C17H11NO

Molecular Weight

245.27 g/mol

IUPAC Name

2-phenylfuro[2,3-c]quinoline

InChI

InChI=1S/C17H11NO/c1-2-6-12(7-3-1)16-10-14-13-8-4-5-9-15(13)18-11-17(14)19-16/h1-11H

InChI Key

DNAACRXMZYLZOT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(O2)C=NC4=CC=CC=C43

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.